3-Hexyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one
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Overview
Description
3-Hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one is a heterocyclic compound that contains a triazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving diols and appropriate reagents.
Linking the Triazole and Oxolane Rings: The final step involves linking the triazole and oxolane rings through a sulfanyl bridge, typically using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the oxolane ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and oxolane derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicine, 3-hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The oxolane ring can enhance the compound’s stability and solubility, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-5-[(4H-1,2,4-triazol-3-yl)methyl]oxolan-2-one: Lacks the sulfanyl group, leading to different chemical properties.
3-Hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxolane ring, leading to different reactivity.
3-Hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an oxolane ring, leading to different biological activity.
Uniqueness
The uniqueness of 3-hexyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]oxolan-2-one lies in its combination of a triazole ring and an oxolane ring linked by a sulfanyl bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3O2S |
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Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-hexyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)oxolan-2-one |
InChI |
InChI=1S/C13H21N3O2S/c1-2-3-4-5-6-10-7-11(18-12(10)17)8-19-13-14-9-15-16-13/h9-11H,2-8H2,1H3,(H,14,15,16) |
InChI Key |
KDNSRQZQDQQWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(OC1=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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